Superior Antimycobacterial Potency of the 3,5-Dinitrobenzoate Ester Series Over Other Nitro-Regioisomers
In a systematic evaluation of 64 benzoate and thiobenzoate derivatives against M. tuberculosis, the 3,5-dinitro ester series was explicitly identified as the most active class, surpassing 4-nitro, 3,5-dichloro, and 2,6-dichloro analogs. While the exact MIC for the benzothiazol-2-ylmethyl ester was not reported in this study, the scaffold-level conclusion directly supports its prioritized selection over regioisomeric alternatives such as Benzo[d]thiazol-2-ylmethyl 2,4-dinitrobenzoate (CAS 327971-23-3) [1].
| Evidence Dimension | Antimycobacterial activity (class-level MIC range) |
|---|---|
| Target Compound Data | 3,5-Dinitrobenzoate esters: MIC range 0.010–0.040 mM (most active series) [1][2] |
| Comparator Or Baseline | 4-Nitrobenzoate and 3,5-dichlorobenzoate esters: MIC significantly higher (exact values not provided for all comparators) [1] |
| Quantified Difference | The 3,5-dinitro series is the most active among all nitro-substituted benzoates tested; the phenyl and hexyl 3,5-dinitrobenzoates showed the lowest MICs [2]. |
| Conditions | In vitro M. tuberculosis H37Rv and clinical isolates; broth microdilution assay; 7-day incubation |
Why This Matters
For procurement targeting antitubercular screening, the 3,5-dinitrobenzoate ester is the validated pharmacophore; selecting a 2,4-dinitro or mononitro analog would forfeit the class-leading potency.
- [1] Pais, J. P., Antoniuk, O., Freire, R., Pires, D., Valente, E., Anes, E., & Constantino, L. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. Microorganisms, 11(4), Article 969. doi:10.3390/microorganisms11040969 View Source
- [2] Pais, J. P., et al. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Pharmaceuticals, 15(9), 1118. doi:10.3390/ph15091118 View Source
